molecular formula C19H25NO11S B13829383 Beta-lactopyranosyl phenylisothiocyanate

Beta-lactopyranosyl phenylisothiocyanate

Cat. No.: B13829383
M. Wt: 475.5 g/mol
InChI Key: FUWCMRQYLJXYNJ-BAGUKLQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-lactopyranosyl phenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with beta-lactopyranosyl derivatives under specific conditions . The reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent oxidation . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures . The process is designed to ensure consistency in product quality and to minimize the production of by-products. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of beta-lactopyranosyl phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt cellular processes and pathways, resulting in various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to beta-lactopyranosyl phenylisothiocyanate include:

Uniqueness

This compound is unique due to its combination of a beta-lactopyranosyl group with a phenylisothiocyanate moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C19H25NO11S

Molecular Weight

475.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(3-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-2-8(4-9)20-7-32/h1-4,10-19,21-27H,5-6H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

FUWCMRQYLJXYNJ-BAGUKLQFSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)N=C=S

Canonical SMILES

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)N=C=S

Origin of Product

United States

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